molecular formula C21H24O8 B15145283 2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

カタログ番号: B15145283
分子量: 404.4 g/mol
InChIキー: MFMQRDLLSRLUJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol (IUPAC name), commonly known as deoxyrhapontin, is a glycosylated stilbene derivative. Its structure comprises a stilbene backbone (two phenyl groups connected by an ethenyl bridge) with a glucose moiety (oxane-3,4,5-triol) and a 4-methoxyphenyl substituent . Key properties include:

  • Molecular formula: C₂₁H₂₄O₈
  • Molecular weight: 404.41 g/mol
  • Key features: A glucoside (hydroxymethyl oxane) linked to a 3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenol group .

特性

IUPAC Name

2-[3-hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMQRDLLSRLUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. One common approach is to start with a phenolic compound, which undergoes a series of reactions including alkylation, hydroxylation, and glycosylation to introduce the oxane ring and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product in high purity .

化学反応の分析

Types of Reactions

2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated compounds .

科学的研究の応用

2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial effects could be attributed to its interaction with microbial cell membranes, leading to cell lysis .

類似化合物との比較

Structural Analogues

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
Deoxyrhapontin C₂₁H₂₄O₈ 404.41 4-Methoxyphenyl ethenyl, glucose moiety Inhibitor of ADAMTS-4/5
Rhaponticin C₂₁H₂₄O₉ 420.42 3-Hydroxy-4-methoxyphenyl ethenyl, glucose moiety Anti-inflammatory agent
Resveratrol C₁₄H₁₂O₃ 228.25 4-Hydroxyphenyl ethenyl (aglycone) Broad-spectrum antioxidant
Polydatin C₂₀H₂₂O₈ 390.38 4-Hydroxyphenyl ethenyl, glucose moiety Cardioprotective agent
Piceatannol C₁₄H₁₂O₄ 244.24 3,5-Dihydroxyphenyl ethenyl (aglycone) ADAMTS-4 inhibitor (IC₅₀ = 1 μM)
Key Structural Differences :
  • Deoxyrhapontin vs.
  • Deoxyrhapontin vs. Resveratrol : Glycosylation in deoxyrhapontin improves solubility but reduces direct enzyme inhibition compared to the aglycone resveratrol .
  • Deoxyrhapontin vs. Polydatin : Polydatin has a 4-hydroxyphenyl group, which may increase antioxidant activity but alter metabolic stability .
Table 2: Enzymatic Inhibition Data
Compound Target Enzyme IC₅₀ (FRET Assay) IC₅₀ (RP-HPLC Assay) Notes
Deoxyrhapontin ADAMTS-4 100 μM No inhibition Discrepancy due to fluorescence interference
Rhaponticin ADAMTS-4 100 μM No inhibition Similar assay limitations
Resveratrol ADAMTS-4 10 μM 50 μM Aglycone form shows higher potency
Piceatannol ADAMTS-4 1 μM 1 μM Most potent inhibitor in this class
Key Findings :
  • Glycosylation Impact: Glycosylated compounds like deoxyrhapontin and rhaponticin exhibit reduced enzymatic inhibition compared to their aglycone counterparts (resveratrol, piceatannol). This is attributed to steric hindrance from the glucose moiety or altered binding kinetics .
  • Methoxy vs.

Pharmacokinetic and Therapeutic Potential

  • Deoxyrhapontin : The glucoside group enhances water solubility, making it more suitable for oral administration than resveratrol. However, its lower enzyme inhibition potency may limit therapeutic use unless modified .
  • Rhaponticin : Shows anti-inflammatory activity via NF-κB pathway modulation, suggesting applications in chronic inflammation .
  • Polydatin : Demonstrated cardioprotective effects in preclinical models, likely due to its antioxidant properties .

生物活性

2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol, commonly referred to as Rhapontin, is a natural compound with significant biological activity. It belongs to the class of organic compounds known as fatty acyl glycosides and is derived from various plants, notably Rheum undulatum. This article explores its biological properties, including antioxidant, anti-inflammatory, and potential anticancer activities.

Chemical Structure

The molecular structure of Rhapontin is characterized by a complex arrangement of hydroxymethyl and phenolic groups. Its IUPAC name is:

IUPAC Name: 2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Molecular Formula: C21H24O9
Molecular Weight: 420.414 g/mol

Antioxidant Activity

Rhapontin exhibits potent antioxidant properties. Research indicates that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This activity is crucial in mitigating oxidative stress-related diseases.

Study Concentration Effect
Zhang et al. (2020)100 µg/mLSignificant increase in SOD activity
Liu et al. (2021)250 µg/mLEnhanced GSH levels by 50%

Anti-inflammatory Activity

Rhapontin has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies show that Rhapontin reduces the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Study Model Outcome
Chen et al. (2021)RAW 264.7 macrophagesDecreased IL-6 production by 40%
Wang et al. (2022)Mouse model of colitisReduced COX-2 expression by 30%

Anticancer Activity

Emerging evidence suggests that Rhapontin may possess anticancer properties. Studies have shown it to induce apoptosis in various cancer cell lines, including breast and liver cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Induction of caspase-3 activation
HepG2 (liver cancer)20Inhibition of NF-kB signaling pathway

Case Studies

  • Pulmonary Fibrosis Model
    In a study involving bleomycin-induced pulmonary fibrosis in mice, Rhapontin treatment resulted in significant reductions in collagen deposition and improved lung function metrics compared to control groups. Histopathological analysis revealed less inflammation and fibrosis.
    • Dosage: 50 mg/kg body weight
    • Results: Decreased hydroxyproline levels by 60%, indicating reduced collagen synthesis.
  • Diabetes-Induced Oxidative Stress
    A study assessed the effects of Rhapontin on diabetic rats. It was found to lower blood glucose levels and improve markers of oxidative stress.
    • Dosage: 100 mg/kg for four weeks
    • Results: Increased serum insulin levels and reduced malondialdehyde (MDA) levels by 45%.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。